1,8-萘二酚

描述

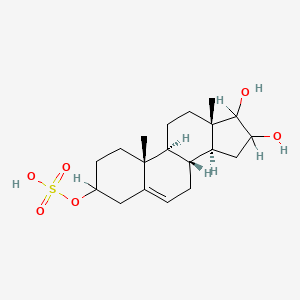

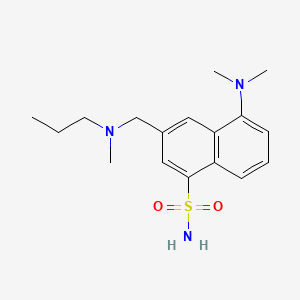

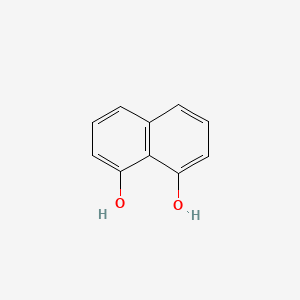

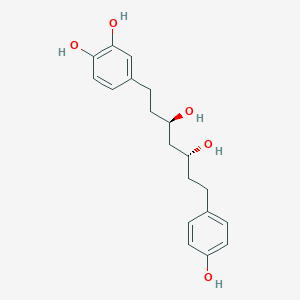

Naphthalene-1,8-diol, also known as 1,8-dihydroxynaphthalene, is a member of the class of naphthalenediols. It is a derivative of naphthalene where the hydrogen atoms at positions 1 and 8 are replaced by hydroxy groups. This compound has the molecular formula C10H8O2 and is known for its significant role in various chemical and biological processes .

科学研究应用

Naphthalene-1,8-diol has a wide range of applications in scientific research:

作用机制

Target of Action:

Naphthalene-1,8-diol belongs to the class of naphthalenediols. Its chemical structure features hydroxy groups at positions 1 and 8 on the naphthalene ring. These hydroxy groups play a crucial role in its biological activity .

Mode of Action:

The compound’s primary mode of action involves its interaction with specific targets. Although detailed studies on its mechanism are scarce, we can infer that it likely affects cellular processes through its hydroxyl groups. These groups may participate in redox reactions, coordinate with transition metals, or engage in other biochemical interactions .

Biochemical Pathways:

Unfortunately, specific pathways affected by naphthalene-1,8-diol remain elusive. Researchers should explore its impact on cellular homeostasis and signaling cascades .

Pharmacokinetics:

ADME Properties::Impact on Bioavailability:: Naphthalene-1,8-diol’s bioavailability depends on factors such as solubility, membrane permeability, and metabolic stability. These properties influence its ability to reach target tissues and exert effects .

Action Environment:

Environmental factors significantly influence naphthalene-1,8-diol’s efficacy and stability. These include pH, temperature, humidity, and the presence of other molecules. Understanding these conditions is crucial for optimizing its use in various applications .

生化分析

Biochemical Properties

Naphthalene-1,8-diol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with fungal enzymes, where naphthalene-1,8-diol serves as a substrate for the production of melanin in fungi . This interaction involves the enzyme 1,8-dihydroxynaphthalene reductase, which catalyzes the reduction of naphthalene-1,8-diol to 1,8-dihydroxynaphthalene. Additionally, naphthalene-1,8-diol has been shown to interact with oxidative enzymes, leading to the formation of reactive oxygen species (ROS), which can further participate in various biochemical pathways .

Cellular Effects

Naphthalene-1,8-diol exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, naphthalene-1,8-diol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, it has been reported to alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of naphthalene-1,8-diol involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, naphthalene-1,8-diol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the overall biochemical and cellular effects of naphthalene-1,8-diol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalene-1,8-diol can change over time. The stability and degradation of naphthalene-1,8-diol are important factors that influence its long-term effects on cellular function. Studies have shown that naphthalene-1,8-diol can undergo oxidative degradation, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Long-term exposure to naphthalene-1,8-diol has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of naphthalene-1,8-diol vary with different dosages in animal models. At low doses, naphthalene-1,8-diol may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where the compound’s effects change dramatically beyond a certain dosage . These findings highlight the importance of dosage optimization in the use of naphthalene-1,8-diol for therapeutic purposes.

Metabolic Pathways

Naphthalene-1,8-diol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can participate in further biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, naphthalene-1,8-diol can affect the activity of key metabolic enzymes, thereby modulating overall cellular metabolism .

Transport and Distribution

The transport and distribution of naphthalene-1,8-diol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of naphthalene-1,8-diol in different cellular compartments . The compound’s distribution can influence its biochemical and cellular effects, as well as its overall bioavailability and efficacy .

Subcellular Localization

Naphthalene-1,8-diol exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, naphthalene-1,8-diol may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of naphthalene-1,8-diol is an important factor in determining its overall biochemical and cellular effects.

准备方法

Synthetic Routes and Reaction Conditions: Naphthalene-1,8-diol can be synthesized through several methods. One common method involves the reaction of naphthalene with potassium carbonate in acetone at room temperature for 24 hours. The reaction mixture is then quenched with hydrochloric acid, and the product is extracted using ethyl acetate . Another method involves the use of potassium carbonate and acetone under reflux conditions for 4 hours, followed by acidification and extraction .

Industrial Production Methods: Industrial production of naphthalene-1,8-diol typically involves the nitration of naphthalene to produce 1,8-dinitronaphthalene, which is then hydrogenated to form the diamine. The diamine can be further processed to yield naphthalene-1,8-diol .

化学反应分析

Types of Reactions: Naphthalene-1,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert nitro groups to amino groups.

Substitution: Substitution reactions can occur under basic conditions, where the hydroxy groups can be replaced by other functional groups.

Major Products: The major products formed from these reactions include dimers and polymers, which are often characterized by their unique structural and chemical properties .

相似化合物的比较

- 1,6-Dihydroxynaphthalene

- 1,2-Dihydroxynaphthalene

- 1,8-Bis(dimethylamino)naphthalene

Naphthalene-1,8-diol stands out due to its potent antioxidant properties and its role in forming complex polymers and dimers, making it a valuable compound in various fields of research and industry.

属性

IUPAC Name |

naphthalene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHRRVNRZBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205435 | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138999-35-6, 569-42-6 | |

| Record name | 1,8-Naphthalenediol, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW2VB8R33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-naphthalenediol?

A1: The molecular formula of 1,8-naphthalenediol is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: How does the structure of 1,8-naphthalenediol contribute to its hydrogen bond donating ability?

A2: 1,8-Naphthalenediol possesses two hydroxyl groups in close proximity on the naphthalene ring. This unique arrangement facilitates strong intramolecular hydrogen bonding, making it a more effective hydrogen bond donor than similar compounds like 1-naphthol and 8-methoxy-1-naphthol [].

Q3: What is unique about the titanium complex formed with 1,8-naphthalenediol?

A3: The reaction of titanium tetrachloride (TiCl4) with 1,8-naphthalenediol produces an unusual chloride-bridged dimer of [1,8-naphthalenediolato(2-)-O,O’]dichlorotitanium [, ]. This structure differs from typical phenol-derived titanium complexes, highlighting the unique features of 1,8-naphthalenediol as a ligand.

Q4: Can 1,8-naphthalenediol act as a catalyst?

A4: Yes, 1,8-naphthalenediol can function as a hydrogen bonding catalyst. Its effectiveness has been demonstrated in the Friedel-Crafts-type addition reaction of indole to trans-β-nitrostyrene [].

Q5: What types of boron-containing compounds can be synthesized using 1,8-naphthalenediol?

A5: 1,8-Naphthalenediol can be used to synthesize various boronic, diboronic, and boric acid esters []. These esters are formed through the reaction of 1,8-naphthalenediol with the corresponding boron-containing precursors.

Q6: How does the Lewis acidity of 1,8-naphthalenediol-based boronic acid esters compare to catecholate analogues?

A6: The acceptor numbers of 1,8-naphthalenediol-based boronic acid esters are similar to their catecholate analogues, suggesting comparable Lewis acidities for the two classes of compounds [].

Q7: How do dinuclear metal complexes based on 1,8-naphthalenediol interact with DNA?

A7: Dinuclear metal complexes incorporating a 1,8-naphthalenediol backbone have been designed to target two adjacent phosphate groups in the DNA backbone [, , ]. This interaction disrupts DNA synthesis and exhibits cytotoxic effects, particularly in cancer cells.

Q8: Has the binding mode of these dinuclear complexes to DNA been confirmed?

A8: Yes, the binding of a dinuclear NiII2 complex with dibenzimidazolamine pendant arms to two neighboring phosphate diesters of the DNA backbone has been confirmed. The distance between oxygen atoms of the coordinated phosphate diesters was measured at 6.5 Å, supporting the initial design principles [].

Q9: What is the proposed mechanism of cytotoxicity for dinuclear copper complexes with 1,8-naphthalenediol ligands?

A9: These complexes are hypothesized to exert cytotoxic effects by binding to two neighboring phosphates in the DNA backbone, inhibiting DNA synthesis and triggering cell death, particularly in human cancer cells [].

Q10: How does the cytotoxicity of these dinuclear complexes compare to cisplatin?

A10: Studies have shown that dinuclear NiII and CuII complexes exhibit greater cytotoxicity towards human cancer cells compared to human stem cells with similar proliferation rates. This selectivity is a promising feature for potential anticancer applications [].

Q11: Does the 1,8-naphthalenediol-based dinuclear copper complex interact with nucleobases?

A11: While the complex can theoretically interact with nucleobases, gas-phase studies using infrared multiple photon dissociation (IRMPD) spectroscopy suggest a dominant interaction with phosphate diesters and mononucleotides, highlighting their importance for the complex's biological activity [].

Q12: Does 1,8-naphthalenediol exhibit antioxidant properties?

A12: Yes, 1,8-naphthalenediol and its derivatives, like the 4-methoxy derivative, demonstrate potent hydrogen atom transfer (HAT) activity, making them effective antioxidants [].

Q13: How does the antioxidant activity of 1,8-naphthalenediol compare to other antioxidants?

A13: Studies show that 1,8-naphthalenediol derivatives, particularly the 4-methoxy derivative, display greater antioxidant activity than conventional antioxidants like the vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol [].

Q14: What is the role of intramolecular hydrogen bonding in the antioxidant activity of 1,8-naphthalenediol?

A14: Intramolecular hydrogen bonding in 1,8-naphthalenediol stabilizes the radical formed after donating a hydrogen atom. This stabilization makes it easier for the compound to donate hydrogen atoms, enhancing its antioxidant activity [].

Q15: Can 1,8-naphthalenediol protect enzymes from oxidative damage?

A15: Yes, 1,8-naphthalenediol has shown protective effects against AAPH-mediated inactivation of citrate synthase, a key enzyme in the citric acid cycle, suggesting its potential as a biological antioxidant [].

Q16: How can 2,7-disubstituted derivatives of 1,8-naphthalenediol be synthesized?

A16: These valuable derivatives, potentially useful as ligands for transition metal complexes, can be synthesized using directed ortho-metalation strategies starting from compounds like 1,8-naphthalenediyl bis(diethylcarbamate) or 1,8-bis(methoxymethoxy)naphthalene [, ].

Q17: Can 1,8-naphthalenediol be used to synthesize heterodinuclear complexes?

A17: Yes, 1,8-naphthalenediol can be incorporated into unsymmetric dinucleating ligands. These ligands have been successfully used to synthesize heterodinuclear complexes, such as a Cu(II)Cu(II)Cu(II) complex, demonstrating their versatility in coordination chemistry [].

Q18: Is there a streamlined method for synthesizing 2,7-diformyl-1,8-naphthalenediol?

A18: Yes, 2,7-diformyl-1,8-naphthalenediol, a valuable precursor for diverse ligand systems, can be efficiently synthesized using a double Directed ortho Metalation reaction [].

Q19: Can 1,8-naphthalenediol be used in the synthesis of C-glycosides?

A19: Yes, 1,8-naphthalenediol plays a crucial role in the synthesis of aryl C-glycosides via a polyketide approach. By reacting 1-hydroxy sugars, β-ketoglutarate, and acetoacetate, C-glycosidic naphthalene-1,8-diols are formed with high regio- and stereo-selectivity [].

Q20: How is 1,8-naphthalenediol used in the synthesis of naphtho-bis-[1,3]-oxazin-3-one/thione derivatives?

A20: 1,8-Naphthalenediol serves as a starting material in a one-pot three-component reaction, alongside aromatic aldehydes and urea or thiourea, to synthesize these derivatives []. This reaction is efficiently catalyzed by 4-hydroxypyridinium antimony tetrachloride functionalized silica gel.

Q21: What is the significance of the reaction between 1,8-naphthalenediol and certain quinones in aphid pigment research?

A21: This oxidative coupling reaction, occurring in neutral aqueous solutions, plays a significant role in understanding the biosynthesis of aphid pigments. It allows for the reconstitution of protoaphins and synthesis of chrysoaphin chromophores, offering insights into the complex chemistry of these natural pigments [].

Q22: How is computational chemistry employed in studying 1,8-naphthalenediol and its derivatives?

A22: Computational methods like density functional theory (DFT) are valuable for predicting and understanding the properties of 1,8-naphthalenediol and its derivatives. These calculations provide insights into molecular geometries, electronic structures, hydrogen bonding strengths, and reaction mechanisms [, ].

Q23: What insights have computational studies provided into the hydrogen bonding behavior of 1,8-naphthalenediol?

A23: DFT calculations have revealed positive cooperativity in the hydrogen bonding of 1,8-naphthalenediol with various hydrogen bond acceptors. This cooperative effect strengthens both intramolecular and intermolecular hydrogen bonds upon complex formation [].

Q24: What are some analytical applications of 1,8-naphthalenediol?

A24: 1,8-Naphthalenediol, particularly in its 2,4-dinitro derivative form (DNNDO), is valuable in analytical chemistry for detecting and quantifying boron in environmental samples [, ].

Q25: Can 1,8-naphthalenediol be used in the development of fluorescent probes?

A25: Yes, polymer carbon dots (PCDs) synthesized using 1,8-naphthalenediol exhibit unique fluorescence properties. These PCDs have been successfully employed as sensitive probes for detecting water content in various organic solvents, demonstrating their potential in sensing applications [].

Q26: Are there any known natural products containing 1,8-naphthalenediol moieties?

A26: Yes, a new sesquiterpene, (1S, 4aS, 7 R, 8 R, 8aR) Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1,8-naphthalenediol, was isolated from the endophytic fungus Colletotrichum sp. B-89 []. This discovery highlights the potential of natural sources as a source of novel 1,8-naphthalenediol derivatives with interesting biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

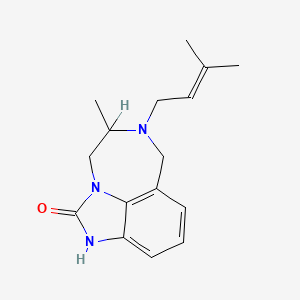

![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)

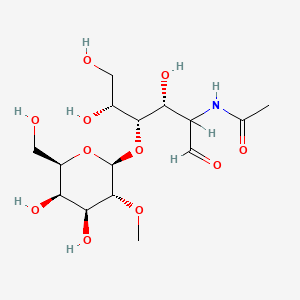

![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)